N-(2-Fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
N-(2-Fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic synthesis. One common approach is the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction conditions often include:
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Starting Materials
- 2-Fluoroaniline
- 2-Methoxybenzaldehyde
- Isoprene (2-methyl-1,3-butadiene)
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Catalysts and Solvents
- Acid catalysts such as trifluoroacetic acid (TFA) or Lewis acids like aluminum chloride (AlCl₃)
- Solvents like dichloromethane (DCM) or ethanol
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Reaction Conditions
- Temperature: Typically between 25°C to 80°C
- Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized for higher yields and purity. This could involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid
Reduction: LiAlH₄ in ether, NaBH₄ in methanol
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-(2-Fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is studied for its potential as a pharmacophore. Its interactions with various biological targets can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, its phenyl rings can engage in π-π interactions with aromatic amino acids in proteins, influencing enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-4-(2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(2-Fluorophenyl)-4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(2-Fluorophenyl)-4-(2-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
What sets N-(2-Fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide apart from similar compounds is the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially enhancing its efficacy and selectivity in various applications.
Properties
Molecular Formula |
C26H27FN2O3 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H27FN2O3/c1-15-22(25(31)29-18-11-7-6-10-17(18)27)23(16-9-5-8-12-21(16)32-4)24-19(28-15)13-26(2,3)14-20(24)30/h5-12,23,28H,13-14H2,1-4H3,(H,29,31) |
InChI Key |
NCOITTTVHHXZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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